molecular formula C11H6Cl2FN3S B3334885 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole CAS No. 1004194-52-8

4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

Cat. No. B3334885
CAS RN: 1004194-52-8
M. Wt: 302.2 g/mol
InChI Key: FCHWTSUCZCINJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, inflammation, or microbial infections.
Biochemical and physiological effects:
Studies have shown that 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been shown to have low toxicity, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole in lab experiments include its low toxicity, high yield of synthesis, and potential applications in various fields of research. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully explore its potential applications.

Future Directions

There are several future directions for research on 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Development of new drugs based on the compound for the treatment of cancer, inflammation, and microbial infections.
3. Exploration of the potential applications of the compound in other fields of research, such as agriculture and environmental science.
4. Studies to investigate the potential side effects of the compound and its interactions with other drugs.
In conclusion, 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a promising compound that has potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound.

Scientific Research Applications

4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has been studied extensively for its potential applications in various fields of research. One of the major applications of this compound is in the development of new drugs. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2FN3S/c12-8-2-1-3-10(14)7(8)4-17-5-9(13)11(16-17)15-6-18/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHWTSUCZCINJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N=C=S)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147308
Record name 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

CAS RN

1004194-52-8
Record name 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004194-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
Reactant of Route 5
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
Reactant of Route 6
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.